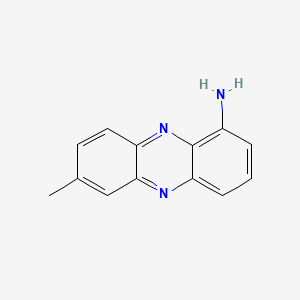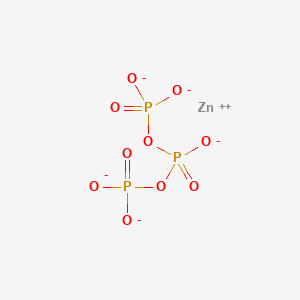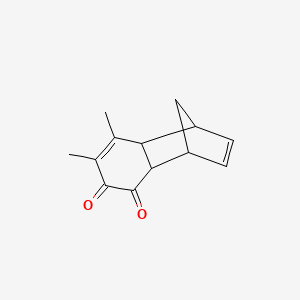
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps include methylation and oxidation to introduce the dimethyl groups and the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the dione groups into diols.
Substitution: Various substituents can be introduced at different positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce alcohols .
Scientific Research Applications
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with various molecular targets. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound shares a similar tricyclic core but lacks the dimethyl groups.
2,4,5,7-Tetrachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound has chlorine substituents instead of methyl groups.
Uniqueness
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
17412-44-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.253 |
InChI |
InChI=1S/C13H14O2/c1-6-7(2)12(14)13(15)11-9-4-3-8(5-9)10(6)11/h3-4,8-11H,5H2,1-2H3 |
InChI Key |
WMUDGOYDHACLBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)C2C1C3CC2C=C3)C |
Synonyms |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7,8-dimethyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
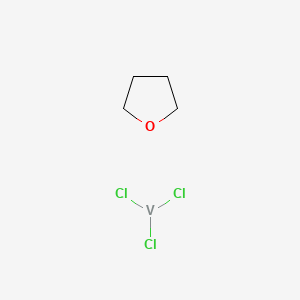

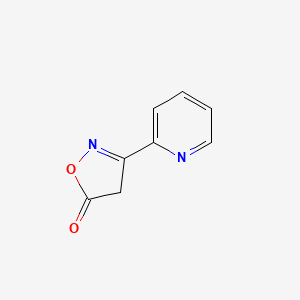
![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)
![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)
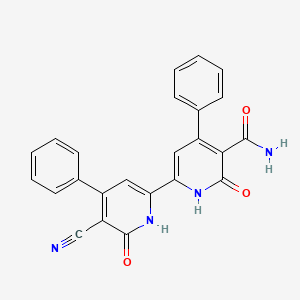
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
